

# endocrine-disrupting properties of Bisphenol C

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Bisphenol C**  
Cat. No.: **B080822**

[Get Quote](#)

An In-Depth Technical Guide to the Endocrine-Disrupting Properties of **Bisphenol C**

## Executive Summary

**Bisphenol C** (BPC), a structural analog of Bisphenol A (BPA), is an industrial chemical notable for its unique molecular structure and potent endocrine-disrupting capabilities. This guide provides a comprehensive technical overview of BPC's mechanisms of action, focusing on its interactions with key nuclear receptors. Unlike many other bisphenols, BPC exhibits a highly potent and specific bifunctional activity on estrogen receptors: it is a strong agonist for Estrogen Receptor Alpha (ER $\alpha$ ) and a potent antagonist for Estrogen Receptor Beta (ER $\beta$ )[1][2]. This dual activity is largely attributed to its distinctive 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene structure, where the dichloroethylene bridge enhances receptor interaction through mechanisms like halogen bonding[1][3].

Furthermore, emerging evidence suggests BPC possesses significant anti-androgenic properties, potentially acting as a direct antagonist to the Androgen Receptor (AR)[4]. Its effects on the thyroid hormone axis and steroidogenesis are less defined but are an area of active investigation, with some human data suggesting a possible link between BPC exposure and altered thyroid function[5]. This document synthesizes current knowledge, details the molecular underpinnings of BPC's activity, presents validated experimental protocols for its assessment, and outlines future research imperatives for this potent environmental endocrine disruptor.

## Introduction to Bisphenol C and Principles of Endocrine Disruption

## Chemical Identity and Nomenclature

**Bisphenol C** (CAS No. 14868-03-2), chemically named 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, is a member of the bisphenol family of chemicals. It is crucial to distinguish this compound from 3,3'-Dimethyl bisphenol A (CAS No. 79-97-0), which has been confusingly labeled as "**bisphenol C**" in some literature but is structurally distinct and was not the subject of the key studies defining BPC's potent activity<sup>[1]</sup>. The focus of this guide is the chlorine-containing BPC, which has been detected in human breast milk and is noted for its high thermal stability in polymers<sup>[6]</sup>.

## The Unique Molecular Structure of BPC

The endocrine-disrupting potency of BPC is intrinsically linked to its unique chemical structure. Unlike BPA, which has a propane bridge, BPC features a  $>\text{C}=\text{CCl}_2$  moiety. This structural feature creates a planar  $\text{sp}^2$  hybridized carbon center and introduces two chlorine atoms<sup>[3]</sup>. This configuration establishes an  $n-\pi-\pi-n$  conjugation system, which, along with the potential for electrostatic halogen bonding, is believed to greatly enhance its interaction with nuclear receptors compared to other bisphenols<sup>[1][2][3]</sup>.



[Click to download full resolution via product page](#)

Caption: Structural differences between BPA and BPC driving BPC's high potency.

## Molecular Mechanisms of BPC-Mediated Endocrine Disruption

BPC interferes with the endocrine system primarily by binding to and modulating the activity of several key nuclear receptors. Its effects are most pronounced and best characterized on the estrogen signaling pathway.

### Interaction with Estrogen Receptors (ERs): A Potent Bifunctional Modulator

The most striking characteristic of BPC is its dual, opposing action on the two main estrogen receptor isoforms, ER $\alpha$  and ER $\beta$ . This makes it a potent selective estrogen receptor modulator (SERM)[7].

BPC demonstrates strong agonistic (estrogen-mimicking) activity at ER $\alpha$ . In competitive radioligand binding assays, BPC exhibits a high affinity for ER $\alpha$ , with reported IC<sub>50</sub> values in the low nanomolar range (e.g., 2.65 nM), making it significantly more potent than BPA and even other halogenated bisphenols like BPE-Br and BPE-Cl[3]. This high binding affinity translates to robust transcriptional activation. In luciferase reporter gene assays, BPC fully activates ER $\alpha$ , demonstrating efficacy comparable to the endogenous hormone 17 $\beta$ -estradiol (E2)[1][2].

In stark contrast to its effect on ER $\alpha$ , BPC acts as a potent antagonist at ER $\beta$ . While it binds to ER $\beta$  with very high affinity (IC<sub>50</sub> of ~1.94 nM), it fails to activate the receptor[3]. Instead, it effectively blocks the receptor's activation by E2, demonstrating clear competitive antagonism[1][2][7]. This bifunctional profile—ER $\alpha$  agonism and ER $\beta$  antagonism—is a rare and potent combination among environmental contaminants[2][6].



[Click to download full resolution via product page](#)

Caption: Bifunctional activity of BPC on Estrogen Receptors ER $\alpha$  and ER $\beta$ .

## Interaction with the Androgen Receptor (AR)

Beyond estrogenic pathways, bisphenols are known to possess anti-androgenic activity[8][9]. In silico and in vitro studies predict that BPC (referred to as BPC2 in some studies) is a particularly strong androgen receptor antagonist[4]. It is hypothesized to bind to the AR's ligand-binding domain, thereby inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone (DHT)[4][10]. This antagonistic action can disrupt male reproductive development and function.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of BPC as an Androgen Receptor antagonist.

## Potential Disruption of the Thyroid Hormone Axis

The structural similarity between bisphenols and thyroid hormones suggests a potential for interaction with the thyroid system[11]. While the effects of BPA as a thyroid hormone receptor (TR) antagonist are well-documented, BPC-specific data is more limited[11][12]. However, a cross-sectional study in women of reproductive age found a significant negative correlation between urinary BPC levels and thyroid gland volume, and a positive correlation with Thyroid-Stimulating Hormone (TSH) levels[5]. These findings suggest that BPC may disrupt thyroid homeostasis, potentially by interfering with thyroid hormone synthesis, transport, or receptor signaling, leading to a compensatory increase in TSH[5][13].

## Data Summary: Receptor Binding and Transcriptional Activity

The potency of BPC is best illustrated by comparing its activity to that of E2 and the widely studied BPA.

| Compound                      | Target      | Assay Type                        | Potency<br>(IC <sub>50</sub> /EC <sub>50</sub> ) | Relative<br>Potency vs.<br>BPA | Reference |
|-------------------------------|-------------|-----------------------------------|--------------------------------------------------|--------------------------------|-----------|
| BPC                           | ER $\alpha$ | Binding (IC <sub>50</sub> )       | 2.65 nM                                          | ~17x stronger                  | [3]       |
| BPA                           | ER $\alpha$ | Binding (IC <sub>50</sub> )       | ~45.1 nM                                         | 1x                             | [3]       |
| 17 $\beta$ -Estradiol<br>(E2) | ER $\alpha$ | Binding (IC <sub>50</sub> )       | 0.70 nM                                          | ~64x stronger                  | [3]       |
| BPC                           | ER $\beta$  | Binding (IC <sub>50</sub> )       | 1.94 nM                                          | ~8x stronger                   | [3]       |
| BPA                           | ER $\beta$  | Binding (IC <sub>50</sub> )       | ~15.9 nM                                         | 1x                             | [3]       |
| 17 $\beta$ -Estradiol<br>(E2) | ER $\beta$  | Binding (IC <sub>50</sub> )       | 0.73 nM                                          | ~22x stronger                  | [3]       |
| BPC                           | ER $\alpha$ | Activation<br>(EC <sub>50</sub> ) | Potent<br>Agonist                                | Stronger than<br>BPA           | [1][2]    |
| BPC                           | ER $\beta$  | Inhibition<br>(IC <sub>50</sub> ) | Potent<br>Antagonist                             | Stronger than<br>BPA           | [1][2]    |

## Methodologies for Assessing the Endocrine Activity of BPC

A multi-tiered approach involving a battery of validated in vitro assays is essential to comprehensively characterize the endocrine-disrupting profile of compounds like BPC.

### Protocol: Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled ligand (e.g., [<sup>3</sup>H]E2) for binding to a specific receptor, providing a measure of binding affinity (IC<sub>50</sub>).

Principle: Based on the principle of competitive displacement of a high-affinity radioligand from the receptor's ligand-binding pocket.

#### Step-by-Step Methodology:

- Receptor Preparation: Utilize purified recombinant human ER $\alpha$  or ER $\beta$  protein or receptor-rich cell lysates.
- Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of radiolabeled [ $^3$ H]17 $\beta$ -estradiol, and varying concentrations of BPC (or other test compounds) in a suitable assay buffer.
- Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
- Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
- Washing: Wash the HAP pellet multiple times with buffer to remove non-specifically bound radioligand.
- Quantification: Add scintillation cocktail to the washed pellets and measure radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor (BPC) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value—the concentration of BPC that inhibits 50% of the specific binding of [ $^3$ H]E2.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive receptor binding assay.

## Protocol: ER $\alpha$ /ER $\beta$ Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a chemical to induce or inhibit gene transcription mediated by a specific nuclear receptor.

**Principle:** Cells (e.g., HeLa, MCF-7) are engineered to express the receptor of interest (ER $\alpha$  or ER $\beta$ ) and a reporter gene (e.g., luciferase) under the control of a promoter containing Estrogen Response Elements (EREs). Ligand binding and receptor activation drive the expression of luciferase, which produces a measurable light signal.

#### Step-by-Step Methodology:

- **Cell Culture & Transfection:** Culture a suitable cell line (e.g., HeLa cells). Co-transfect the cells with two plasmids: one expressing the full-length human ER $\alpha$  or ER $\beta$ , and a second containing a luciferase reporter gene driven by an ERE-containing promoter.
- **Cell Plating:** Plate the transfected cells into multi-well plates and allow them to attach overnight.
- **Compound Treatment:** Replace the culture medium with a medium containing serial dilutions of BPC. For antagonist testing, co-treat cells with a fixed, sub-maximal concentration of E2 and serial dilutions of BPC. Include appropriate controls (vehicle, E2 alone).
- **Incubation:** Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.
- **Cell Lysis:** Lyse the cells using a specific lysis buffer to release the luciferase enzyme.
- **Signal Measurement:** Add a luciferase substrate (e.g., luciferin) to the cell lysate and immediately measure the resulting luminescence using a luminometer.
- **Data Analysis:** Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter). For agonist activity, plot normalized luminescence vs. log[BPC] to determine the EC<sub>50</sub>. For antagonist activity, plot the inhibition of the E2-induced signal vs. log[BPC] to determine the IC<sub>50</sub>.



[Click to download full resolution via product page](#)

Caption: Workflow for a luciferase reporter gene assay.

## Summary and Future Research Directions

The available scientific evidence firmly establishes **Bisphenol C** as a potent endocrine disruptor with a unique and powerful bifunctional activity on estrogen receptors. Its high affinity for ER $\alpha$  (as an agonist) and ER $\beta$  (as an antagonist) distinguishes it from BPA and other analogs<sup>[1][2][3]</sup>. Furthermore, predictive and in vitro data indicate it is also a strong anti-androgen<sup>[4]</sup>.

Despite this clear mechanistic understanding, significant knowledge gaps remain:

- **In Vivo Consequences:** The profound in vitro effects of BPC need to be further investigated in robust in vivo animal studies to understand their physiological consequences on reproductive health, development, and metabolic function.
- **Thyroid and Steroidogenesis Mechanisms:** The suggestive link between BPC and thyroid disruption in humans requires mechanistic validation<sup>[5]</sup>. Similarly, its direct effects on the expression and activity of key steroidogenic enzymes need to be quantified.
- **Toxicokinetics:** Detailed toxicokinetic and metabolic studies for BPC are lacking compared to BPA and BPAF<sup>[14][15]</sup>. Understanding its absorption, distribution, metabolism, and excretion is critical for accurate risk assessment.

As regulatory bodies and industry seek safer alternatives to BPA, a thorough understanding of the toxicological profiles of analogs like BPC is paramount. Its high potency underscores the principle that structural similarity does not imply equivalent (or lesser) biological activity and highlights the necessity of comprehensive screening for all chemical substitutes.

## References

- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ER $\alpha$ -agonist and ER $\beta$ -antagonist due to magnified halogen bonding. *PLOS One*, 16(2):e0246583. [\[Link\]](#)
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ER $\alpha$ -agonist and ER $\beta$ -antagonist due to magnified halogen bonding. *PubMed Central*. [\[Link\]](#)

- Kim, K., & Son, H. Y. (2019). Bisphenols and Thyroid Hormone. *Endocrinology and Metabolism*, 34(4), 340–348. [\[Link\]](#)
- Ghaffari, F., et al. (2023). Different types of bisphenols alter ovarian steroidogenesis: Special attention to BPA. *Toxicology*, 499, 153671. [\[Link\]](#)
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ER $\alpha$ -agonist and ER $\beta$ -antagonist due to magnified halogen bonding.
- Churchwell, M. I., et al. (2014). Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents. *Toxicology Reports*, 1, 953-960. [\[Link\]](#)
- Gorini, F., et al. (2020). Summary of in vivo studies analyzing effects of exposure to bisphenols on thyroid function.
- Gore, A. C., et al. (2020). Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence. *International Journal of Molecular Sciences*, 21(3), 735. [\[Link\]](#)
- Nowicka, A., et al. (2024). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in *Caenorhabditis elegans*. *International Journal of Molecular Sciences*, 25(1), 540. [\[Link\]](#)
- Wong, S., & Arvan, P. (2021). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. *Current Opinion in Lipidology*, 32(5), 295-303. [\[Link\]](#)
- Fay, K. A., et al. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (*Danio rerio*) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation. *Environmental Science & Technology*, 56(15), 10836-10847. [\[Link\]](#)
- Hu, Y., et al. (2023). Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway.
- Chen, H., et al. (2021). An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. *Steroids*, 169, 108826. [\[Link\]](#)
- Siracusa, C., et al. (2020). Effects of Bisphenols on Testicular Steroidogenesis. *Frontiers in Endocrinology*, 11, 453. [\[Link\]](#)
- Siracusa, C., et al. (2020). Effects of Bisphenols on Testicular Steroidogenesis. *PubMed Central*. [\[Link\]](#)
- Lehmler, H. J., et al. (2022). Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells. *Chemosphere*, 287(Pt 1), 132007. [\[Link\]](#)
- Novotna, A., et al. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. *Toxicology and Applied Pharmacology*, 457, 116301. [\[Link\]](#)
- Wikipedia. (n.d.). Bisphenol A. [\[Link\]](#)
- Novotna, A., et al. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo.
- Radwan, M., et al. (2021). Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study. *Frontiers in Endocrinology*,

12, 755951. [Link]

- Hu, Y., et al. (2023). Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway.
- Delfosse, V., et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. *Proceedings of the National Academy of Sciences*, 109(37), 14930-14935. [Link]
- Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. *Toxicological Sciences*, 84(2), 249-259. [Link]
- Yoshihara, S. I., et al. (2016). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor  $\beta$ . *The Journal of Steroid Biochemistry and Molecular Biology*, 164, 13-22. [Link]
- Food Packaging Forum. (2015). Study shows endocrine activity of BPA analogs. [Link]
- Li, Y., et al. (2017). Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites. *Chemosphere*, 173, 335-342. [Link]
- Roy, D., et al. (2022). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. *International Journal of Molecular Sciences*, 23(19), 11841. [Link]
- Lehmler, H. J., et al. (2022). Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells. *Chemosphere*, 287(Pt 1), 132007. [Link]
- Fay, K. A., et al. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (*Danio rerio*) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation.
- Pinto, C. R., et al. (2021). Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review. *International Journal of Molecular Sciences*, 22(11), 5573. [Link]
- Kim, J. H., et al. (2016). Endocrine-Disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. *Journal of Cancer Prevention*, 21(1), 12-20. [Link]
- Gall, A., et al. (2018). In Silico Binding of 4,4'-bisphenols Predicts in Vitro Estrogenic and Antiandrogenic Activity. *Environmental and Molecular Mutagenesis*, 59(4), 306-318. [Link]
- Lee, H. J., et al. (2003). Antiandrogenic Effects of Bisphenol A and Nonylphenol on the Function of Androgen Receptor. *Toxicological Sciences*, 73(2), 301-309. [Link]
- Chen, J., et al. (2022). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. *Environmental Science and Pollution Research*, 29(45), 67597-67612. [Link]
- Teng, C., et al. (2013). Bisphenol A affects androgen receptor function via multiple mechanisms. *Chemico-Biological Interactions*, 203(3), 556-564. [Link]

- Hrubá, E., et al. (2020). Evaluation of the endocrine-disrupting activity of the synthesized **bisphenol** candidates.
- Ullah, A., et al. (2022). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. *Bio-Science Research Bulletin*, 38(1), 22-29. [Link]
- Children's Environmental Health Network. (2022). Endocrine Disruptors and Kids: Risks, Everyday Sources, and How to Reduce Them. [Link]
- Rahman, M. S., et al. (2015). Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. *Journal of Cellular and Molecular Medicine*, 19(5), 929-947. [Link]
- Ferreira, M., et al. (2018). Endocrine Disrupting Chemicals and their Role in the Genesis of Neoplasms. *Journal of Clinical and Medical Research*, 1(1), 1-10. [Link]
- Beausoleil, C., et al. (2018). Summary of *in vitro* and *ex vivo* endocrine activity results identified for bisphenol B (BPB).
- Kim, S. H., et al. (2018). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. *Toxicology Research*, 34(3), 239-248. [Link]
- Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds.
- Santoro, A., et al. (2022). Endocrine-Disrupting Chemicals: Do Polyphenols Advantage or Counteract Their Activity?
- World Health Organization. (2023).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Bisphenol-C is the strongest bifunctional ER $\alpha$ -agonist and ER $\beta$ -antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol-C is the strongest bifunctional ER $\alpha$ -agonist and ER $\beta$ -antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. *In silico* binding of 4,4'-bisphenols predicts *in vitro* estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study [frontiersin.org]
- 6. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor  $\beta$  - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 15. Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (*Danio rerio*) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [endocrine-disrupting properties of Bisphenol C]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080822#endocrine-disrupting-properties-of-bisphenol-c>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)